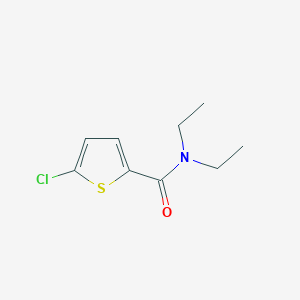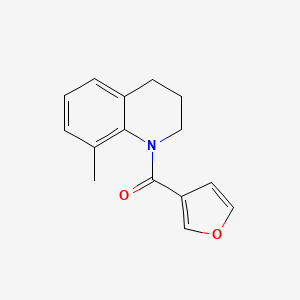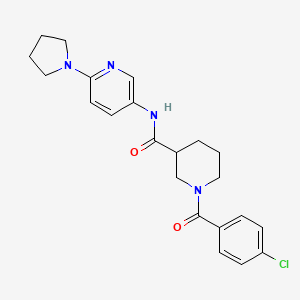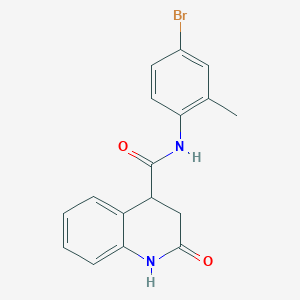
N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, also known as BMQ, is a synthetic compound with potential biological activities. BMQ belongs to the quinoline family of compounds, which have been extensively studied for their therapeutic potential in various diseases.
作用机制
The exact mechanism of action of N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is not fully understood. However, several studies have suggested that N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide exerts its biological activities by modulating various signaling pathways. For instance, N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been reported to inhibit the NF-κB signaling pathway, which plays a critical role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been reported to exhibit various biochemical and physiological effects. For instance, N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been reported to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. In addition, N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases.
实验室实验的优点和局限性
N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has several advantages for lab experiments. For instance, N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is relatively easy to synthesize, and its chemical structure is well-defined. N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is also stable under normal laboratory conditions, which makes it suitable for long-term storage. However, N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has some limitations for lab experiments. For instance, N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is not water-soluble, which limits its use in aqueous-based experiments. In addition, N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has limited bioavailability, which may affect its efficacy in vivo.
未来方向
There are several future directions for N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide research. For instance, further studies are needed to elucidate the exact mechanism of action of N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. In addition, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in vivo. Furthermore, studies are needed to investigate the potential toxicity of N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide and its metabolites. Finally, studies are needed to investigate the potential synergistic effects of N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in combination with other therapeutic agents.
Conclusion:
In conclusion, N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is a synthetic compound with potential therapeutic activities in various diseases, including cancer, inflammation, and microbial infections. N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide exhibits potent anticancer, anti-inflammatory, and antimicrobial activities. N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide exerts its biological activities by modulating various signaling pathways, including PI3K/Akt/mTOR and NF-κB signaling pathways. N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide research, which may lead to the development of novel therapeutic agents.
合成方法
The synthesis of N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide involves a multistep process that starts with the reaction of 4-bromo-2-methylaniline with ethyl acetoacetate to form 4-bromo-2-methylphenyl-3-oxobutanoate. This intermediate is then cyclized in the presence of ammonium acetate to form 2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid. Finally, this acid is converted to N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide by reaction with thionyl chloride and then ammonia.
科学研究应用
N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been studied for its potential therapeutic activities in various diseases, including cancer, inflammation, and microbial infections. Several studies have reported that N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been reported to exhibit antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
属性
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-10-8-11(18)6-7-14(10)20-17(22)13-9-16(21)19-15-5-3-2-4-12(13)15/h2-8,13H,9H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCXDRGOLWMLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CC(=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


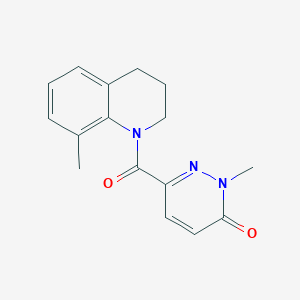
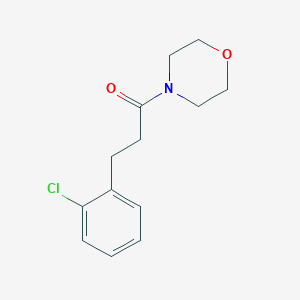
![1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505912.png)
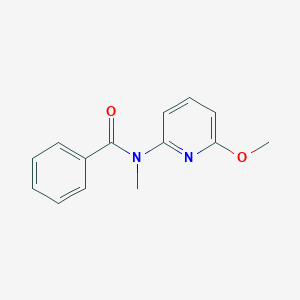
![2,2-dimethyl-N-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7505926.png)
![2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505927.png)



